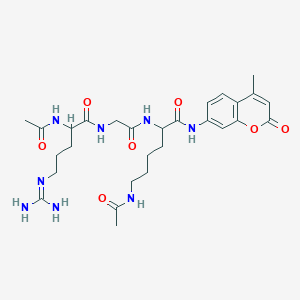

Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC

Beschreibung

Overview of Fluorogenic Peptide Substrates in Biochemical Analysis

Fluorogenic peptide substrates are instrumental in modern biochemical and cellular analysis. mdpi.com These molecules are engineered to be non-fluorescent or to exhibit low fluorescence until they are acted upon by a specific enzyme. mdpi.com The enzymatic reaction, typically a cleavage of a specific peptide bond, results in the release of a fluorophore, a molecule that emits light of a particular wavelength when excited by another wavelength. mdpi.comtaylorandfrancis.com This liberation of the fluorophore leads to a measurable increase in fluorescence, which can be monitored in real-time to determine the rate of the enzymatic reaction. nih.gov

The core principle behind many fluorogenic substrates is the quenching of a fluorophore's signal. In one common design, a quencher molecule is positioned in close proximity to the fluorophore on the peptide backbone. nih.govrndsystems.com Through a process called Förster Resonance Energy Transfer (FRET), the quencher absorbs the energy that the fluorophore would otherwise emit as light. nih.gov Enzymatic cleavage separates the fluorophore from the quencher, thus restoring its fluorescent properties. nih.govrndsystems.com A widely used fluorophore in these substrates is 7-amino-4-methylcoumarin (B1665955) (AMC), which becomes highly fluorescent upon its release from the peptide. taylorandfrancis.compnas.org

The sensitivity and convenience of fluorogenic assays have made them a cornerstone of enzyme kinetics, high-throughput screening for enzyme inhibitors, and diagnostics. mdpi.comnih.govacs.org They offer significant advantages over older methods, such as radioactive assays, by providing a safer and more continuous way to measure enzyme activity.

Significance of Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC in Contemporary Enzymatic Research

Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC is a specialized fluorogenic substrate primarily designed for the study of histone deacetylases (HDACs). vwr.combiosynth.comdcchemicals.com HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins. biosynth.com This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression. biosynth.com

The significance of Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC lies in its ability to act as a substrate for HDACs in a two-step assay. vwr.combiosynth.com In the first step, an HDAC enzyme removes the acetyl group from the lysine residue within the peptide sequence. vwr.combiosynth.com In the second step, a protease, such as trypsin, is added. vwr.combiosynth.comspandidos-publications.com Trypsin specifically cleaves the peptide bond after the now-deacetylated lysine residue, releasing the highly fluorescent AMC group. vwr.combiosynth.comspandidos-publications.com The resulting fluorescence is directly proportional to the HDAC activity.

This two-step enzymatic reaction makes Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC an invaluable tool for:

High-throughput screening of HDAC inhibitors: Researchers can rapidly test large libraries of chemical compounds for their ability to inhibit HDAC activity. spandidos-publications.comnih.gov This is crucial for the development of new drugs, as HDACs are implicated in various diseases, including cancer and neurodegenerative disorders. biosynth.comspandidos-publications.com

Studying the kinetics and specificity of different HDAC isoforms: The substrate can be used to characterize the enzymatic properties of individual HDACs. dcchemicals.comnih.gov

Investigating the biological roles of HDACs: By measuring HDAC activity in cell extracts or tissues, scientists can gain insights into the regulatory roles of these enzymes in various physiological and pathological processes. biosynth.comspandidos-publications.com

The trifluoroacetate (B77799) salt form of this compound is often used to improve its solubility and stability in experimental settings. chemimpex.com

Historical Context and Evolution of Fluorogenic Substrate Applications in Proteomics and Deacetylase Studies

The journey of fluorogenic substrates is intertwined with the advancement of proteomics, the large-scale study of proteins. Early proteomics work, dating back to the 1970s, relied heavily on techniques like two-dimensional gel electrophoresis to separate proteins. nih.gov While effective at separation, identifying the function and activity of these proteins remained a challenge.

The development of fluorogenic peptide substrates provided a significant leap forward. Initially, these substrates were used to assay the activity of proteases, enzymes that cleave peptide bonds. nih.govpnas.org A key milestone was the use of 7-amino-4-methylcoumarin (AMC) as a fluorogenic leaving group, which allowed for the sensitive and continuous monitoring of protease activity. pnas.org The concept of FRET was later incorporated to create quenched fluorescent substrates, further enhancing the sensitivity and specificity of these assays. nih.gov

In the context of deacetylase studies, the application of fluorogenic substrates is a more recent development. The discovery of the critical role of histone acetylation and deacetylation in gene regulation spurred the need for reliable methods to measure the activity of HDACs. The design of substrates like Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC, which cleverly combines the action of an HDAC and a protease, provided a robust solution for high-throughput screening and detailed kinetic analysis of these enzymes. vwr.combiosynth.comspandidos-publications.com This has been instrumental in the discovery and characterization of numerous HDAC inhibitors, some of which have progressed into clinical trials for cancer therapy. spandidos-publications.com

The evolution of fluorogenic substrates continues, with the development of new fluorophores with improved photophysical properties and the creation of large combinatorial libraries of substrates to rapidly profile the specificity of various enzymes. pnas.orgacs.org These advancements continue to empower researchers to unravel the complex roles of enzymes in health and disease.

Eigenschaften

IUPAC Name |

6-acetamido-2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N8O7/c1-16-13-25(40)43-23-14-19(9-10-20(16)23)35-27(42)22(7-4-5-11-31-17(2)37)36-24(39)15-33-26(41)21(34-18(3)38)8-6-12-32-28(29)30/h9-10,13-14,21-22H,4-8,11-12,15H2,1-3H3,(H,31,37)(H,33,41)(H,34,38)(H,35,42)(H,36,39)(H4,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABKINWCDDLXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Frameworks for Utilizing Ac Dl Arg Gly Dl Lys Ac Amc in Enzyme Assays

Principles of Fluorimetric Detection for Enzyme Activity Measurement

Fluorimetric assays are a cornerstone of modern enzyme kinetics due to their high sensitivity and capacity for real-time monitoring. nih.gov These assays rely on the measurement of fluorescence, a phenomenon where a molecule absorbs light at one wavelength and emits it at a longer wavelength. creative-enzymes.com The use of fluorogenic substrates like Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC, which are initially non-fluorescent or have low fluorescence, allows for the detection of enzymatic activity through the release of a highly fluorescent reporter group. creative-enzymes.com

Spectroscopic Characteristics of 7-Amino-4-Methylcoumarin (B1665955) (AMC) Release

The fluorophore in Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC is 7-Amino-4-Methylcoumarin (AMC). When conjugated to the peptide, the fluorescence of AMC is quenched. Enzymatic cleavage of the peptide bond releases free AMC, resulting in a significant increase in fluorescence intensity. biosynth.com This change in fluorescence is directly proportional to the amount of AMC released and, consequently, to the enzyme's activity.

The spectroscopic properties of free AMC are well-characterized and are crucial for the proper setup of fluorimetric assays.

| Parameter | Wavelength (nm) |

|---|---|

| Excitation Maximum | ~341-351 |

| Emission Maximum | ~430-441 |

This interactive table summarizes the typical excitation and emission maxima for 7-Amino-4-Methylcoumarin (AMC). The exact wavelengths can vary slightly depending on the buffer conditions and the instrument used. aatbio.commedchemexpress.comfluorofinder.com

Quantitative Assessment of Enzymatic Reaction Progress

The progress of the enzymatic reaction can be quantified by monitoring the increase in fluorescence over time. The rate of this increase is a measure of the reaction velocity. To accurately quantify enzyme activity, a standard curve is typically generated using known concentrations of free AMC. This allows for the conversion of the measured relative fluorescence units (RFU) into the molar amount of product formed. patsnap.com

The initial velocity (V₀) of the reaction, determined from the linear phase of the product formation curve, is then used to calculate the enzyme's activity. This is particularly important for determining kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). ucl.ac.uk

Experimental Design and Optimization of Enzyme Activity Assays

The design and optimization of an enzyme assay using Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC are critical for obtaining accurate and reproducible results. This involves selecting the appropriate assay format and fine-tuning the reaction conditions.

Comparison of Continuous Monitoring and Endpoint Assay Formats

There are two primary formats for measuring enzyme activity: continuous monitoring and endpoint assays. biologydiscussion.com

Continuous Monitoring (Kinetic) Assays: In this format, the fluorescence is measured at regular intervals throughout the reaction. nih.gov This provides a real-time view of the reaction progress and allows for the accurate determination of the initial linear rate. assayquant.com Continuous assays are generally preferred as they provide more detailed information about the enzyme's kinetics and can reveal complexities such as enzyme inactivation or substrate inhibition. biologydiscussion.com

Endpoint Assays: In an endpoint assay, the reaction is allowed to proceed for a fixed period, after which it is stopped, and the final fluorescence is measured. tipbiosystems.com While simpler to perform, especially for high-throughput screening, this method assumes that the reaction rate is linear over the entire incubation period, which may not always be the case. biologydiscussion.com

| Feature | Continuous Monitoring Assay | Endpoint Assay |

|---|---|---|

| Measurement | Real-time, multiple readings | Single reading after a fixed time |

| Data Output | Reaction progress curve | Total product formed |

| Advantages | Accurate initial rate determination, detailed kinetic information | Simpler, high-throughput compatible |

| Disadvantages | Requires a plate reader with kinetic capabilities | Assumes linearity, can be less accurate |

This interactive table provides a comparison of the key features of continuous monitoring and endpoint assay formats.

Implementation of Coupled Enzyme Assay Systems

Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC is designed for use in a coupled enzyme assay. biosynth.comnovoprolabs.com This is a multi-step reaction where the product of the first enzymatic reaction becomes the substrate for a second enzyme, which then generates the detectable signal. genscript.com

In the case of this substrate, the assay is typically used to measure the activity of histone deacetylases (HDACs) or other similar deacetylating enzymes. The process is as follows:

Deacetylation: The primary enzyme (e.g., an HDAC) removes the acetyl group from the lysine (B10760008) residue of Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC.

Proteolytic Cleavage: A secondary enzyme, typically trypsin, is added to the reaction. Trypsin specifically cleaves peptide bonds C-terminal to lysine and arginine residues. chondrex.com However, trypsin's activity is hindered if the lysine is acetylated. Once the acetyl group is removed by the primary enzyme, trypsin can efficiently cleave the peptide bond, releasing the AMC fluorophore. biosynth.comnovoprolabs.com

This coupled system allows for the indirect measurement of the deacetylase activity by monitoring the fluorescence of the released AMC.

Optimization of Reaction Buffer Conditions and Substrate Concentrations

To ensure the validity and sensitivity of the assay, the reaction conditions must be carefully optimized.

Reaction Buffer Conditions:

The choice of buffer and its composition can significantly impact enzyme activity. rockland.com Key parameters to optimize include:

pH: The pH of the buffer should be optimal for both the primary enzyme and trypsin. For many HDACs and trypsin, a pH in the range of 7.4 to 8.0 is often used. nih.govnih.gov

Ionic Strength: The salt concentration can affect enzyme stability and activity. A common starting point is a buffer containing 100-150 mM NaCl. nih.gov

Additives: Some enzymes may require specific cofactors or be sensitive to certain additives. For instance, some deacetylases are zinc-dependent enzymes. It is also common to include a small percentage of a non-ionic detergent like Tween-20 to prevent aggregation. nih.gov

| Parameter | Typical Range | Considerations |

|---|---|---|

| pH | 7.0 - 8.5 | Optimal activity for both enzymes in the coupled assay. |

| Buffer | Tris-HCl, HEPES | Should not interfere with enzyme activity or fluorescence. |

| Ionic Strength (e.g., NaCl) | 50 - 200 mM | Affects enzyme conformation and activity. |

| Additives (e.g., Tween-20) | 0.01% - 0.1% | Prevents non-specific binding and aggregation. |

This interactive table outlines key parameters for the optimization of reaction buffer conditions.

Substrate Concentrations:

High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) has become an indispensable tool in drug discovery and enzyme research, enabling the rapid evaluation of thousands to millions of compounds. The fluorogenic substrate Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC is well-suited for HTS applications due to its sensitive and adaptable nature. Methodologies for its use in HTS focus on the automation of the assay and the rigorous analysis and validation of the resulting large datasets.

Adaptation of Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC Assays for Automated Platforms

Transitioning an enzyme assay from a manual, small-scale format to a fully automated, high-throughput platform requires careful optimization of several parameters to ensure consistency, reliability, and robustness. The primary components of an automated HTS platform include robotic liquid handlers, microplate readers, and data processing software. criver.com The adaptation of the Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC assay for such platforms involves several key considerations:

Miniaturization and Liquid Handling: A crucial step in adapting the assay for HTS is miniaturization, typically moving from standard cuvettes to 96-, 384-, or even 1536-well microplates. This reduces reagent consumption and allows for parallel processing of a large number of samples. researchgate.net Automated liquid handlers, such as the Beckman Coulter Biomek FX or the Multidrop Dispenser, are employed for precise and rapid dispensing of reagents. wustl.eduintegra-biosciences.com The dispensing volumes, speeds, and mixing parameters must be optimized to avoid splashing, cross-contamination, and incomplete mixing, which can all contribute to assay variability.

Reagent Stability and Dispensing Order: The stability of all reagents, including the Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC substrate, the enzyme, and the developing agent (e.g., trypsin), under automated conditions is critical. Reagents may be stored in reservoirs on the automated platform for extended periods, and their stability at room temperature or under cooled conditions must be verified. The order of reagent addition is also a key consideration. Typically, the test compounds are pre-dispensed into the microplates, followed by the enzyme, and the reaction is initiated by the addition of the Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC substrate. The developing agent is then added after a defined incubation period to stop the enzymatic reaction and generate the fluorescent signal.

Incubation Times and Temperature Control: Automated systems allow for precise control over incubation times and temperature. These parameters must be optimized to ensure the enzymatic reaction proceeds within the linear range and that the signal is stable and robust. Robotic arms can move plates between incubators and readers at precisely timed intervals, ensuring consistency across all plates in a screening run.

Detection and Instrumentation: The fluorescent signal generated by the cleavage of the AMC group is typically measured using a microplate reader with fluorescence intensity capabilities, such as the Perkin Elmer Envision or the BMG FluoSTAR Optima. wustl.edu The excitation and emission wavelengths for AMC are approximately 340-360 nm and 440-460 nm, respectively. The reader settings, including gain, number of flashes, and read height, must be optimized to maximize the signal-to-background ratio and ensure the signal is within the linear range of the detector.

The following table provides an example of how assay parameters might be adapted from a manual to an automated HTS format:

| Parameter | Manual Assay | Automated HTS Assay (384-well) | Rationale for Adaptation |

| Reaction Volume | 100 - 200 µL | 20 - 50 µL | Miniaturization to conserve reagents and increase throughput. |

| Substrate Concentration | 10 - 50 µM | 10 - 50 µM | Kept constant to maintain assay sensitivity and kinetics. |

| Enzyme Concentration | Variable | Optimized for a robust signal within a short timeframe. | Adjusted to ensure a linear reaction rate and a sufficient signal window. |

| Compound Dispensing | Manual Pipette | Acoustic dispensing or pin tool | Increases speed, precision, and reduces DMSO solvent effects. |

| Reagent Addition | Manual Pipette | Automated Liquid Handler | Ensures consistent volumes and timing across all wells and plates. |

| Incubation Time | 30 - 60 min | 15 - 30 min | Shortened to increase throughput; enzyme concentration is adjusted accordingly. |

| Temperature | 37°C | 37°C | Maintained at optimal enzyme activity. |

| Detection | Fluorometer | Microplate Reader | Enables rapid reading of entire plates. |

Data Analysis and Validation Strategies in HTS

The large volume of data generated from HTS campaigns necessitates a systematic and statistically robust approach to data analysis and validation. The goal is to identify true "hits" (compounds that significantly modulate enzyme activity) while minimizing the rate of false positives and false negatives. tetrascience.com

The typical data analysis workflow involves several stages:

Raw Data Collection: The fluorescence intensity from each well of the microplate is captured by the plate reader.

Data Normalization: Raw data is normalized to account for plate-to-plate and well-to-well variations. genome.gov This is typically done using positive and negative controls on each plate. The negative control (e.g., enzyme, substrate, and DMSO without an inhibitor) represents 0% inhibition, while the positive control (e.g., a known potent inhibitor) represents 100% inhibition. The percent inhibition for each test compound can be calculated using the following formula: genome.gov % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))

Quality Control: Several statistical parameters are used to assess the quality and robustness of the HTS assay. selvita.com These are calculated for each plate to ensure the data is reliable.

Z-factor (Z'): This is a measure of the statistical effect size and reflects the separation between the positive and negative control signals. wikipedia.org A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS. bmglabtech.com The formula for Z' is: Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control|

Signal-to-Background Ratio (S/B): This is the ratio of the mean signal of the negative control to the mean signal of the positive control. A higher S/B ratio indicates a larger dynamic range for the assay. ncsu.edu

Coefficient of Variation (CV): This is a measure of the relative variability of the data and is calculated as the standard deviation divided by the mean. For HTS assays, a CV of less than 10-15% for the controls is generally considered acceptable. selvita.com

The following table illustrates the quality control metrics from a hypothetical HTS plate:

| Control Type | Number of Wells (n) | Mean Signal (RFU) | Standard Deviation (SD) |

| Negative Control (0% Inhibition) | 32 | 85,000 | 4,250 |

| Positive Control (100% Inhibition) | 32 | 5,000 | 500 |

Based on this data, the quality control metrics would be:

S/B Ratio: 85,000 / 5,000 = 17

CV (Negative Control): (4,250 / 85,000) * 100% = 5%

CV (Positive Control): (500 / 5,000) * 100% = 10%

Z'-factor: 1 - (3 * (500 + 4,250)) / |5,000 - 85,000| = 1 - (14,250 / 80,000) = 0.82

These results would indicate a high-quality assay.

Hit Identification: A "hit" is defined as a compound that produces a response exceeding a certain threshold. This threshold is often set at three times the standard deviation of the negative control or a specific percent inhibition value (e.g., >50%).

Hit Confirmation and Validation: Primary hits are then subjected to a series of validation steps to confirm their activity and eliminate false positives. This typically involves re-testing the compounds in the primary assay, often at multiple concentrations to generate a dose-response curve and determine the IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%). nih.gov

The following table shows example data from a hit confirmation study:

| Compound ID | Primary Screen (% Inhibition) | Confirmed Activity | IC50 (µM) |

| Cmpd-001 | 65% | Yes | 2.5 |

| Cmpd-002 | 58% | Yes | 8.1 |

| Cmpd-003 | 52% | No | >100 |

| Cmpd-004 | 72% | Yes | 0.9 |

This rigorous process of adaptation, data analysis, and validation ensures that HTS campaigns utilizing the Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC substrate generate high-quality, reproducible, and meaningful data for the identification of novel enzyme modulators.

Applications of Ac Dl Arg Gly Dl Lys Ac Amc in Protease Research

General Assessment of Proteolytic Enzyme Activity

Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC is primarily used as a component in a coupled enzymatic assay system to measure the activity of non-proteolytic enzymes, specifically histone deacetylases (HDACs). novoprolabs.comglpbio.com In this context, the assessment of proteolytic activity is an essential secondary step. The assay proceeds in two stages: first, an HDAC enzyme removes the acetyl group from the lysine (B10760008) side chain of the substrate. novoprolabs.comglpbio.com Subsequently, a serine protease, typically trypsin, is introduced. Trypsin recognizes and cleaves the peptide bond C-terminal to the now deacetylated lysine residue. This proteolytic cleavage liberates the AMC fluorophore, resulting in a measurable fluorescent signal. novoprolabs.comglpbio.com The intensity of the fluorescence is directly proportional to the amount of AMC released, which in turn correlates with the initial HDAC activity. Therefore, the proteolytic step, while crucial for signal generation, serves as an indirect measure of the primary enzyme's (HDAC) activity.

Elucidation of Protease Substrate Specificity Profiles

The design of fluorogenic peptide substrates is a cornerstone in profiling the substrate specificity of various protease classes. By systematically altering the peptide sequence, researchers can identify the preferred amino acid residues at different positions (P1, P2, P3, etc.) relative to the cleavage site for a given protease.

Characterization of Serine Protease Specificity

The primary application of Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC in the context of serine protease research is linked to its use in the aforementioned coupled HDAC assay. novoprolabs.comglpbio.com The second step of this assay relies on the specific proteolytic activity of trypsin, a well-characterized serine protease. Trypsin preferentially cleaves peptide chains at the carboxyl side of lysine and arginine residues. The deacetylated form of the substrate, Ac-DL-Arg-Gly-DL-Lys-AMC, becomes a substrate for trypsin due to the presence of the C-terminal lysine. The efficiency of this cleavage is a prerequisite for the successful application of the HDAC assay. While this application does not represent a broad characterization of serine protease specificity, it underscores the substrate's utility in a specific, trypsin-dependent detection system.

The table below illustrates the two-step mechanism for the use of Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC in a coupled assay involving a serine protease.

| Step | Enzyme | Substrate | Product(s) | Purpose |

| 1 | Histone Deacetylase (HDAC) | Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC | Ac-DL-Arg-Gly-DL-Lys-AMC + Acetate | To measure HDAC activity |

| 2 | Trypsin (a Serine Protease) | Ac-DL-Arg-Gly-DL-Lys-AMC | Ac-DL-Arg-Gly + DL-Lys-AMC | To generate a fluorescent signal |

Characterization of Cysteine Protease Specificity

While fluorogenic substrates are extensively used to characterize the specificity of cysteine proteases, there is no specific information in the reviewed literature detailing the use of Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC for this purpose. Cysteine proteases, such as caspases and cathepsins, have distinct substrate preferences that are typically probed using specifically designed peptide sequences conjugated to AMC. For instance, substrates like Ac-DEVD-AMC are employed for caspase-3 activity assays. bdbiosciences.com

Characterization of Aspartic Protease Specificity

Similarly, the scientific literature reviewed does not indicate specific applications of Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC for the characterization of aspartic proteases. Aspartic proteases, like cathepsin D, are often assayed using fluorogenic substrates tailored to their specific recognition motifs, such as Ac-Arg-Gly-Phe-Phe-Pro-AMC. echelon-inc.com

Characterization of Metalloprotease Specificity

There is no evidence in the reviewed literature to suggest that Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC is used for the characterization of metalloproteases. Research in this area typically employs fluorogenic substrates with sequences susceptible to cleavage by metalloproteases like matrix metalloproteinases (MMPs).

Kinetic Characterization of Proteolytic Reactions

The kinetic parameters of a proteolytic reaction, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), can be determined using fluorogenic substrates. The rate of AMC release, monitored over time, allows for the calculation of the initial reaction velocity at various substrate concentrations.

The table below outlines the key kinetic parameters that can be determined for a proteolytic reaction using a fluorogenic substrate.

| Kinetic Parameter | Description | Method of Determination |

| Vmax | The maximum rate of the reaction at saturating substrate concentrations. | Determined from the plateau of a Michaelis-Menten plot. |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. | Determined from a Michaelis-Menten or Lineweaver-Burk plot. |

| kcat (Catalytic Constant) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Calculated as Vmax / [E], where [E] is the total enzyme concentration. |

| kcat/Km | The catalytic efficiency of the enzyme, reflecting both binding and catalysis. | Calculated from the individual kinetic constants. |

Determination of Michaelis-Menten Parameters (K_m, V_max, k_cat)

The study of enzyme kinetics is fundamental to understanding protease function. The Michaelis-Menten model provides a framework for quantifying the interaction between an enzyme and its substrate. The key parameters derived from this model are the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the turnover number (k_cat).

K_m (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the affinity of the enzyme for its substrate; a lower K_m indicates a higher affinity.

V_max (Maximum Velocity): This is the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. V_max is directly proportional to the enzyme concentration.

k_cat (Turnover Number): Also known as the catalytic constant, k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated. It is a measure of the catalytic efficiency of a single enzyme molecule.

The determination of these parameters for a protease like trypsin with the substrate Ac-DL-Arg-Gly-DL-Lys-AMC involves monitoring the rate of AMC (7-amino-4-methylcoumarin) release over a range of substrate concentrations. The increase in fluorescence, corresponding to the amount of cleaved substrate, is measured over time to calculate the initial reaction velocities. These velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine K_m and V_max. From V_max and the known enzyme concentration, k_cat can be calculated.

Table 1: Michaelis-Menten Parameters for Protease Activity

| Parameter | Description | Significance in Protease Research |

| K_m | Michaelis Constant | Indicates the substrate concentration required for significant enzyme activity and reflects the binding affinity between the protease and the substrate. |

| V_max | Maximum Velocity | Represents the maximum catalytic rate of the protease under saturating substrate conditions. |

| k_cat | Turnover Number | Measures the intrinsic catalytic activity of the protease, indicating how many substrate molecules one enzyme molecule can process per second. |

Evaluation of Catalytic Efficiency (k_cat/K_m)

While K_m and k_cat provide valuable information individually, the ratio of these two parameters, k_cat/K_m , is a more comprehensive measure of an enzyme's catalytic efficiency. This value represents the second-order rate constant for the reaction between the enzyme and the substrate at low substrate concentrations.

A high k_cat/K_m ratio signifies a highly efficient enzyme, which can be due to a high turnover rate (large k_cat), a strong binding affinity for the substrate (small K_m), or a combination of both. This parameter is particularly useful for comparing the specificity of a protease for different substrates or for comparing the efficiencies of different proteases on the same substrate. For instance, by determining the k_cat/K_m of trypsin for Ac-DL-Arg-Gly-DL-Lys-AMC, researchers can quantify the efficiency of this specific proteolytic event.

Table 2: Catalytic Efficiency of a Protease

| Parameter | Formula | Significance in Protease Research |

| Catalytic Efficiency | k_cat / K_m | Provides a measure of how efficiently a protease can process a substrate, taking into account both binding and catalysis. It is crucial for understanding substrate specificity and overall enzyme performance. |

Mechanistic Investigations of Proteolytic Cleavage Processes

Fluorogenic substrates like Ac-DL-Arg-Gly-DL-Lys-AMC are instrumental in mechanistic studies of proteolytic cleavage. The continuous nature of the fluorescent signal allows for real-time monitoring of the cleavage event, providing detailed insights into the factors that influence the reaction.

One key area of investigation is the influence of the amino acid sequence flanking the cleavage site on the rate of hydrolysis. Trypsin is known to cleave peptide bonds C-terminal to lysine and arginine residues. nih.govescholarship.org However, the efficiency of this cleavage can be significantly affected by the nature of the adjacent amino acids. nih.govresearchgate.net By synthesizing variants of the Ac-DL-Arg-Gly-DL-Lys-AMC substrate with different amino acids at the P1' and P2' positions (the residues following the cleaved lysine), researchers can systematically probe the substrate specificity of the protease. For example, studies have shown that a proline residue immediately following the lysine or arginine can inhibit cleavage. nih.govresearchgate.net

Furthermore, such substrates can be employed to study the effects of environmental factors like pH, temperature, and the presence of inhibitors or activators on the proteolytic activity. The sensitivity of the fluorescent assay allows for the detection of subtle changes in enzyme activity, which is crucial for elucidating the detailed mechanism of action of the protease. The real-time data obtained from these assays can help in constructing a comprehensive model of the proteolytic process, including the formation of the enzyme-substrate complex and the subsequent catalytic steps.

Applications of Ac Dl Arg Gly Dl Lys Ac Amc in Histone Deacetylase Hdac Research

Role as a Fluorogenic Substrate for HDAC Activity Measurement

Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC functions as a fluorogenic substrate, enabling the sensitive detection of HDAC activity through a fluorescence-based readout. bachem.comnovoprolabs.com The peptide contains an acetylated lysine (B10760008) residue, which is the target for HDAC enzymes. The C-terminus of the peptide is conjugated to a 7-amino-4-methylcoumarin (B1665955) (AMC) group. researchgate.net In its native state, the fluorescence of the AMC molecule is quenched. researchgate.net

The measurement of HDAC activity relies on a two-step enzymatic reaction. First, an HDAC enzyme removes the acetyl group from the lysine residue within the peptide substrate. This deacetylated product then becomes susceptible to cleavage by a second enzyme, typically trypsin. The subsequent proteolytic cleavage by trypsin releases the free AMC fluorophore. biosynth.comresearchgate.net The liberated AMC fluoresces strongly upon excitation (typically around 355 nm), and the emitted light (around 460 nm) can be quantified using a fluorescence microplate reader. abcam.commedchemexpress.com The intensity of the fluorescent signal is directly proportional to the amount of AMC released, which in turn corresponds to the level of HDAC enzymatic activity. researchgate.netnih.gov

Specific Assay Protocols for HDACs

The utility of Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC is demonstrated in various specific assay protocols designed to measure the activity of different classes of HDACs and sirtuins.

The standard assay protocol involving Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC is a discontinuous, two-step process. bachem.comnovoprolabs.com

Step 1: Enzymatic Deacetylation. The assay is initiated by incubating the fluorogenic substrate with a sample containing HDAC activity. This can be a purified recombinant HDAC enzyme or a complex mixture such as a cell lysate or nuclear extract. abcam.com The reaction is carried out in a suitable buffer system at a controlled temperature (e.g., 30°C or 37°C) for a defined period. bmglabtech.com

Step 2: Proteolytic Cleavage and Signal Development. Following the deacetylation reaction, a "developer" solution containing trypsin is added. abcam.commedchemexpress.com Trypsin specifically recognizes and cleaves the peptide bond on the C-terminal side of the now-deacetylated lysine or arginine residue, liberating the AMC fluorophore. researchgate.net The reaction is typically stopped, often by the addition of an HDAC inhibitor like Trichostatin A or SAHA, before the addition of trypsin to ensure that the measured fluorescence is a result of the initial deacetylation step. bmglabtech.com The fluorescence is then measured, and the HDAC activity is calculated based on the rate of AMC release.

This two-step method is robust and well-suited for high-throughput screening applications to identify potential HDAC inhibitors. researchgate.net

While Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC is a broad-spectrum substrate for Class I and II HDACs, the assay conditions can be optimized to investigate specific HDAC isoforms. abcam.comnih.gov Factors such as buffer composition, pH, enzyme concentration, and substrate concentration can be varied to suit the kinetic properties of individual isoforms like HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8. bmglabtech.comnih.govnih.gov

For instance, the determination of inhibitory effects against isoforms HDAC1, 2, and 3 has been demonstrated using similar fluorogenic substrates. bmglabtech.com Kinetic studies on HDAC8 have been performed using analogous AMC-containing peptides to understand its deacylase activity. researchgate.netnih.gov While this specific substrate is broadly used, the development of isoform-selective substrates is an ongoing area of research to better dissect the individual roles of the eleven human HDAC isoforms. nih.gov The protocol can be adapted for screening deacylase activities across a range of HDACs, including HDAC11, by carefully optimizing assay parameters. nih.govresearchgate.net

Table 1: Assay Parameters for Selected HDAC Isoforms

| Parameter | HDAC1 | HDAC8 | General Class I/II |

|---|---|---|---|

| Enzyme Source | Recombinant Human | Recombinant Human | Cell Lysates, Nuclear Extracts |

| Typical Substrate | Boc-Lys(Ac)-AMC | AcRHKK(acetyl)-AMC | Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC |

| Developer Enzyme | Trypsin | Trypsin | Trypsin |

| Excitation (nm) | ~340-355 | ~355 | ~355 |

| Emission (nm) | ~460 | ~460 | ~460 |

| Common Inhibitor | SAHA, Trichostatin A | Trichostatin A | Trichostatin A, SAHA |

This table is generated based on data from similar fluorogenic HDAC assays.

The two-step fluorogenic assay principle has also been adapted for measuring the activity of Class III HDACs, known as sirtuins (SIRTs). nih.gov Sirtuins are unique in that their deacetylase activity is dependent on the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). mdpi.comnih.gov

In a sirtuin assay, the reaction mixture includes the sirtuin enzyme, the acetylated peptide-AMC substrate, and NAD+. researchgate.net The sirtuin-catalyzed deacetylation proceeds, and the subsequent addition of trypsin releases the fluorescent AMC group, allowing for quantification of enzyme activity. researchgate.net This method has been used to assess the activity of various sirtuins, including SIRT1, SIRT2, and SIRT3, and to screen for their modulators. nih.gov However, it's noted that some assay formats can be prone to artifacts, leading to the development of alternative continuous or single-step assays. nih.govmdpi.com

Kinetic Evaluation of HDAC Activity

Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC and similar substrates are invaluable for determining the kinetic parameters of HDAC enzymes, providing insights into their catalytic efficiency and substrate specificity. nih.gov

By measuring the rate of fluorescent signal increase over time under varying substrate concentrations, key kinetic constants such as the Michaelis constant (KM) and the maximum reaction velocity (Vmax) can be determined. nih.govresearchgate.net The KM value reflects the substrate concentration at which the enzyme operates at half of its maximum velocity and is an indicator of the affinity of the enzyme for the substrate. The catalytic efficiency of the enzyme (kcat/KM) can also be calculated from these data.

For example, in a kinetic analysis of HDAC1 using the substrate Boc-Lys(Ac)-AMC, the KM value was determined to be 58.89 µM. bmglabtech.com Similarly, kinetic characterization of HDAC8 has been performed with various acylated peptide substrates to determine its KM and kcat values. nih.gov These kinetic studies are fundamental for understanding the biochemical behavior of HDACs and for characterizing the mechanism of action of HDAC inhibitors. nih.gov

Table 2: Kinetic Parameters for HDACs with Fluorogenic Substrates

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

|---|---|---|---|---|

| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | N/A | N/A |

| HDAC8 | AcRHKK(acetyl)-AMC | 16.4 ± 1.25 | 0.208 ± 0.005 | 12700 |

| HDAC8 | AcRHKK(hex)-AMC | 12.0 ± 1.15 | 0.098 ± 0.003 | 8170 |

Data for HDAC1 is from a study using Boc-Lys(Ac)-AMC. bmglabtech.com Data for HDAC8 is from a study using AcRHKK-based substrates. nih.gov "N/A" indicates data not available in the cited source.

Compound Name Reference Table

| Abbreviation/Name | Full Chemical Name |

| Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC | Acetyl-DL-Arginyl-Glycyl-DL-Nε-acetyllysyl-7-amino-4-methylcoumarin |

| AMC | 7-Amino-4-methylcoumarin |

| Boc-Lys(Ac)-AMC | Nα-tert-Butoxycarbonyl-Nε-acetyl-L-lysine-7-amino-4-methylcoumarin |

| NAD+ | Nicotinamide adenine dinucleotide |

| SAHA | Suberoylanilide hydroxamic acid (Vorinostat) |

| Trichostatin A | Trichostatin A |

| AcRHKK(acetyl)-AMC | Acetyl-Arginyl-Histidyl-Lysyl-Nε-acetyllysyl-7-amino-4-methylcoumarin |

| AcRHKK(hex)-AMC | Acetyl-Arginyl-Histidyl-Lysyl-Nε-hexanoyllysyl-7-amino-4-methylcoumarin |

| AcRHKK(dec)-AMC | Acetyl-Arginyl-Histidyl-Lysyl-Nε-decanoyllysyl-7-amino-4-methylcoumarin |

Determination of Kinetic Constants for HDAC-Substrate Interactions

A primary application of fluorogenic substrates like Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC is the determination of fundamental enzyme kinetic constants, such as the Michaelis-Menten constant (K M ) and the catalytic rate constant (k cat ). These parameters are essential for quantifying the efficiency and affinity of an HDAC for a given substrate. The ratio k cat /K M , known as the specificity constant, provides a measure of the enzyme's catalytic efficiency and allows for the comparison of substrate preferences. nih.gov

While specific kinetic data for Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC across all HDAC isoforms is not consolidated in a single report, studies on analogous AMC-coupled substrates demonstrate the utility of this approach. For instance, investigations into HDAC8 activity with various acylated peptide substrates reveal how changes in the substrate structure affect kinetic parameters. By measuring the initial reaction rates at varying substrate concentrations, researchers can fit the data to the Michaelis-Menten equation to derive K M and k cat values. researchgate.net This methodology allows for a quantitative comparison of how efficiently an enzyme like HDAC8 processes different substrates.

Below is an example of kinetic data obtained for HDAC8 with different medium-chain fatty acyl lysine-containing peptides, illustrating the type of information generated using AMC-based assays.

Table 1: Steady-State Kinetic Parameters for HDAC8 with Acylated Substrates Data adapted from a study on HDAC8 deacylase activity. The peptide sequence is based on the p53 substrate (Ac-RHKK-AMC) with different acyl groups on the terminal lysine.

| Peptide Substrate | k cat (s⁻¹) | K M (µM) | k cat /K M (M⁻¹s⁻¹) |

| Ac-RHKK(acetyl)-AMC | 0.0201 | 251 | 80.1 |

| Ac-RHKK(hexanoyl)-AMC | 0.0230 | 146 | 158.0 |

| Ac-RHKK(decanoyl)-AMC | 0.0322 | 104 | 309.1 |

This data demonstrates that HDAC8 can accommodate acyl groups larger than acetate, and in this specific peptide context, its catalytic efficiency (k cat /K M ) increases with the length of the acyl chain from acetyl to decanoyl. researchgate.net Similar experimental designs using Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC are employed to characterize the kinetic profiles of various HDAC isoforms, providing crucial insights into their enzymatic behavior. nih.govnih.gov

Characterization of HDAC Substrate Preference and Specificity

Fluorogenic peptide substrates are instrumental in dissecting the factors that govern HDAC substrate selection. The specificity of an HDAC is not absolute and is influenced by several factors, including the nature of the acyl group on the lysine residue and the amino acid sequence flanking the modification site. nih.govnih.gov

Histone deacetylases are now understood to be "lysine deacylases" with activity extending beyond the removal of acetyl groups. nih.gov The structure of the acyl group itself can significantly impact the rate of catalysis. Assays using libraries of peptide substrates with different ε-N-acyllysine modifications have become essential for screening these activities. nih.govresearchgate.net

By synthesizing variants of a peptide like Ac-DL-Arg-Gly-DL-Lys-AMC with different acyl groups (e.g., propionyl, butyryl, crotonyl, myristoyl) in place of the acetyl group, researchers can systematically evaluate the deacylase profile of a specific HDAC isoform. nih.gov Such studies have revealed that while some HDACs are primarily deacetylases, others, like the sirtuins (Class III HDACs) and even some classical zinc-dependent HDACs, exhibit robust activity toward longer-chain acyl groups. researchgate.net This line of investigation is critical for understanding the broader biological roles of these enzymes beyond histone deacetylation.

The amino acid sequence immediately surrounding the acetylated lysine residue plays a critical role in substrate recognition and catalysis. nih.gov Peptide libraries based on the Ac-X-Z-Lys(Ac)-AMC motif, where X and Z represent different amino acids, have been used to profile the local substrate specificities of HDACs. nih.gov

For example, studies on HDAC8 indicated a preference for specific amino acids at the -1 and -2 positions relative to the acetylated lysine. nih.gov At the -2 position, HDAC8 showed a preference for proline, methionine, and alanine, among others. At the -1 position, it favored aromatic (phenylalanine, tryptophan) and hydrophobic (isoleucine, methionine) residues. nih.gov This type of systematic analysis, enabled by fluorogenic peptide substrates, helps to build a consensus recognition motif for each HDAC isoform. It is important to note, however, that while these peptide-based assays are invaluable for studying short-range interactions, the substrate specificity of HDACs in a cellular context is also modulated by long-range contacts with the full-length protein substrate. nih.gov

Mechanistic Investigations of Histone Deacetylation Processes

Beyond determining kinetic parameters and substrate preferences, substrates like Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC are used to investigate the fundamental mechanisms of histone deacetylation. The continuous nature of the fluorogenic assay allows for real-time monitoring of the enzymatic reaction, which is crucial for studying complex enzyme behaviors such as slow-binding inhibition and allosteric regulation. nih.govnih.gov

For instance, the assay can be used to characterize the mechanism of action of HDAC inhibitors. By observing the reaction progress curves in the presence of an inhibitor, researchers can distinguish between different inhibition modalities (e.g., rapid equilibrium vs. slow, tight-binding inhibition). nih.gov This is vital for the development of therapeutic agents, as the residence time of an inhibitor on its target can be more predictive of cellular efficacy than its simple potency (IC₅₀). nih.gov

Furthermore, these substrates are employed to study the interplay between HDACs and other enzymes within larger protein complexes. Research on the CoREST complex, which contains both HDAC1 and the demethylase LSD1, has used real-time assays to demonstrate that the two enzymatic activities are coupled and mutually influence each other. nih.gov Such mechanistic insights are critical for understanding how chromatin-modifying enzymes function in concert to regulate gene expression. researchgate.netnih.gov The dynamic regulation of histone acetylation and deacetylation is a key process in chromatin biology, and tools like Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC are indispensable for probing its molecular underpinnings. researchgate.net

Emerging Avenues and Future Directions in Ac Dl Arg Gly Dl Lys Ac Amc Research

Expansion of Applications to Other Enzyme Families and Biological Pathways

While Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC is predominantly associated with HDACs, the core mechanism of its design—an enzymatic modification followed by a secondary cleavage event to release a fluorophore—is adaptable for assaying other classes of enzymes. The key to this expansion lies in modifying the peptide sequence and the nature of the post-translational modification on the lysine (B10760008) residue to match the specificity of other enzyme families.

One of the most promising areas of expansion is in the study of sirtuins, a class of NAD+-dependent lysine deacetylases. Although sirtuins also remove acetyl groups, their substrate specificity can differ from that of classical HDACs. By tailoring the peptide sequence of Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC to mimic the natural substrates of specific sirtuin isoforms (e.g., SIRT1, SIRT2, SIRT3), researchers can create novel fluorogenic probes for these enzymes. nih.govnih.gov Furthermore, recent discoveries have shown that sirtuins can remove other acyl groups from lysine, such as myristoyl and palmitoyl (B13399708) groups. nih.gov This opens up the possibility of developing substrates analogous to Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC where the acetyl group is replaced by these longer-chain acyl moieties to specifically assay the deacylase activity of sirtuins. nih.gov

Beyond deacetylases, the fundamental design of this substrate could be adapted for other enzyme families that modify lysine residues, such as lysine methyltransferases and demethylases, by incorporating a methylated lysine and a suitable secondary enzyme for cleavage. The challenge lies in identifying a secondary enzyme that can selectively recognize and cleave the peptide only after the primary enzymatic modification has occurred.

The application of such substrates is also expanding to the analysis of complex biological samples. For instance, peptide arrays based on similar chemical principles are being used to profile the global activity of deacetylases in cell lysates. nih.govnih.gov This allows for a broader understanding of how the activities of these enzymes change in response to different cellular signals or disease states, thereby connecting the activity of specific enzymes to broader biological pathways.

Development of Advanced Substrate Analogues and Engineering for Enhanced Specificity

The quest for greater specificity and improved kinetic properties has driven the development of advanced analogues of Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC. A significant focus of this research is on enhancing the selectivity of the substrate for individual HDAC isoforms. Given the high degree of homology among the active sites of different HDACs, designing isoform-selective substrates is a considerable challenge. However, by systematically altering the amino acids flanking the acetylated lysine, it is possible to create peptides that are preferentially recognized and processed by specific HDACs.

One approach to achieving this is through the use of peptide libraries, where a multitude of different peptide sequences are synthesized and screened for their reactivity with a particular enzyme. This high-throughput approach can rapidly identify sequences that confer selectivity. Furthermore, the incorporation of unnatural amino acids or chemical modifications to the peptide backbone can introduce novel interactions with the enzyme's active site, further enhancing specificity.

Another avenue of development is the modification of the acyl group on the lysine residue. As mentioned, replacing the acetyl group with other acyl moieties can shift the substrate's specificity towards sirtuins. nih.gov This principle can be extended to create a panel of substrates with different acyl groups to profile the deacylating activities of a range of enzymes.

The fluorophore itself is also a target for modification. While AMC is a widely used and reliable fluorophore, analogues with improved photophysical properties, such as longer emission wavelengths to reduce background fluorescence in biological samples, or enhanced quantum yields for greater sensitivity, are being developed.

The table below summarizes some of the key strategies being employed to develop advanced substrate analogues with enhanced specificity.

| Strategy | Description | Potential Outcome |

| Peptide Sequence Modification | Altering the amino acids surrounding the acetylated lysine. | Increased selectivity for specific HDAC or sirtuin isoforms. |

| Acyl Group Variation | Replacing the acetyl group with other acyl moieties (e.g., myristoyl, succinyl). | Targeting different classes of lysine deacylases, such as sirtuins. |

| Incorporation of Unnatural Amino Acids | Introducing non-proteinogenic amino acids into the peptide sequence. | Creating novel interactions with the enzyme active site for enhanced specificity. |

| Fluorophore Engineering | Using alternative fluorescent reporters with improved photophysical properties. | Increased sensitivity and reduced background in assays. |

Role in Investigating Complex Protein Networks and Signaling Pathways

The utility of Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC and its derivatives extends beyond the simple measurement of enzyme activity in purified systems. These tools are increasingly being employed to investigate the role of lysine deacetylases in complex protein networks and signaling pathways within the cellular environment. By using these substrates to measure the enzymatic activity in cell lysates or even in living cells, researchers can gain insights into how signaling events modulate the activity of these enzymes.

For example, a decrease or increase in the rate of deacetylation of a specific substrate in response to a particular stimulus can indicate that the corresponding enzyme is a downstream target of that signaling pathway. This allows for the mapping of functional connections between different cellular processes. The use of isoform-selective substrates is particularly powerful in this context, as it can help to dissect the specific roles of individual deacetylases in a complex network.

Furthermore, these substrates are invaluable for the discovery and characterization of small molecule inhibitors of lysine deacetylases. By providing a quantitative measure of enzyme activity, they enable the high-throughput screening of large compound libraries to identify potential drug candidates. Once inhibitors are identified, these substrates can be used to determine their potency and selectivity, which are crucial parameters for their development as therapeutic agents.

The integration of data from assays using these substrates with other "omics" data, such as proteomics and transcriptomics, can provide a more holistic view of the cellular response to various stimuli. For example, changes in deacetylase activity can be correlated with changes in protein acetylation patterns and gene expression profiles, helping to build comprehensive models of cellular signaling networks.

Future Prospects in Basic Science and Early-Stage Drug Discovery Paradigms

Looking ahead, the continued development and application of fluorogenic substrates based on the Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC scaffold hold significant promise for both basic science and drug discovery. In the realm of fundamental research, the development of substrates with enhanced sensitivity and specificity will enable a more detailed understanding of the regulation and function of lysine-modifying enzymes. The ability to monitor the activity of specific enzymes in real-time within living cells will be a particularly powerful tool for dissecting dynamic cellular processes.

A major future direction is the engineering of these peptide substrates for in vivo imaging. This would involve the incorporation of fluorophores that are suitable for deep-tissue imaging, such as near-infrared dyes. Such probes would allow for the non-invasive monitoring of enzyme activity in animal models of disease, providing invaluable information about disease progression and the efficacy of therapeutic interventions.

In the context of drug discovery, the demand for robust and reliable high-throughput screening assays will continue to drive the innovation of new fluorogenic substrates. The development of multiplexed assays, where the activities of multiple enzymes can be measured simultaneously using substrates with different fluorophores, will further accelerate the discovery of novel and selective inhibitors.

Moreover, the principles of chemoenzymatic peptide synthesis and modification that underpin the creation of these substrates are being applied to a broader range of biological questions. nih.gov For instance, engineered enzymes are being used for the site-specific modification of proteins, and peptide sequencing techniques are being refined to better understand protein-protein interactions. jpt.comnih.gov These advancements will undoubtedly feedback into the design of even more sophisticated and powerful chemical probes for studying cellular function.

The table below outlines some of the future prospects for the application of Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC and its derivatives.

| Area | Future Prospect | Potential Impact |

| Basic Science | Development of substrates for real-time imaging of enzyme activity in living cells. | Deeper understanding of the dynamic regulation of lysine-modifying enzymes in their native context. |

| In Vivo Imaging | Engineering of substrates with near-infrared fluorophores for use in animal models. | Non-invasive monitoring of disease progression and therapeutic response. |

| Drug Discovery | Creation of multiplexed assays for the simultaneous screening of multiple enzyme targets. | Accelerated discovery of selective inhibitors for a range of diseases. |

| Chemical Biology | Application of the underlying design principles to create probes for other enzyme classes and biological processes. | Expansion of the chemical toolbox for studying cellular signaling and protein networks. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.